molecular formula C18H18BrN3O8S B5146164 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate

4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate

Cat. No. B5146164
M. Wt: 516.3 g/mol
InChI Key: HGUYTONRKKPIGM-UHFFFAOYSA-N
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Description

4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate (BBG) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBG is a sulfonylurea compound that is known to have a high affinity for the ATP-sensitive potassium (KATP) channels.

Mechanism of Action

4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate acts as a selective blocker of KATP channels. KATP channels are present in various tissues including the pancreas, heart, and brain. These channels play a crucial role in regulating cellular metabolism and are involved in the pathophysiology of various diseases. By blocking KATP channels, this compound can modulate cellular metabolism and prevent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress. This compound can also increase the expression of neurotrophic factors and promote neurogenesis. Furthermore, this compound can enhance glucose-stimulated insulin secretion and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has several advantages for lab experiments. It is a selective blocker of KATP channels and does not affect other ion channels. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for administration. This compound can also be toxic at high concentrations and requires careful dosing.

Future Directions

4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has the potential for various therapeutic applications and there are several future directions for research. One direction is to investigate the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of this compound in the treatment of metabolic disorders such as diabetes. Furthermore, this compound can be used as a tool to study the role of KATP channels in various physiological processes.

Synthesis Methods

The synthesis of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate involves the reaction of 4-bromobenzylamine with N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycine methyl ester in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization in ethanol.

Scientific Research Applications

4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. This compound has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.

properties

IUPAC Name

(4-bromophenyl)methyl 2-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O8S/c1-29-14-6-7-16(15(8-14)22(25)26)31(27,28)21-9-17(23)20-10-18(24)30-11-12-2-4-13(19)5-3-12/h2-8,21H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYTONRKKPIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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